SMN-C2

Beschreibung

BenchChem offers high-quality SMN-C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SMN-C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H27N5O2 |

|---|---|

Molekulargewicht |

417.5 g/mol |

IUPAC-Name |

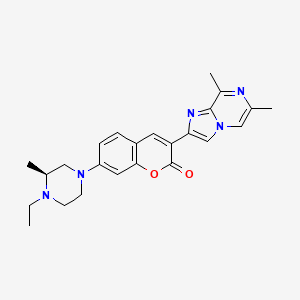

3-(6,8-dimethylimidazo[1,2-a]pyrazin-2-yl)-7-[(3S)-4-ethyl-3-methylpiperazin-1-yl]chromen-2-one |

InChI |

InChI=1S/C24H27N5O2/c1-5-27-8-9-28(13-16(27)3)19-7-6-18-10-20(24(30)31-22(18)11-19)21-14-29-12-15(2)25-17(4)23(29)26-21/h6-7,10-12,14,16H,5,8-9,13H2,1-4H3/t16-/m0/s1 |

InChI-Schlüssel |

PETSCYDXCUXNIW-INIZCTEOSA-N |

Isomerische SMILES |

CCN1CCN(C[C@@H]1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C |

Kanonische SMILES |

CCN1CCN(CC1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SMN-C2 mechanism of action in SMN2 splicing

An In-depth Technical Guide on the Core Mechanism of Action of SMN-C2 in SMN2 Splicing

Introduction

Spinal Muscular Atrophy (SMA) is an autosomal recessive neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy.[1][2] The disease arises from the homozygous deletion or mutation of the Survival of Motor Neuron 1 (SMN1) gene.[3][4] A nearly identical gene, SMN2, exists in humans; however, a critical C-to-T single nucleotide transition at position +6 in exon 7 disrupts an exonic splicing enhancer (ESE).[5][6] This change leads to the exclusion (skipping) of exon 7 in the majority of SMN2 transcripts, producing a truncated, unstable, and non-functional SMN protein.[4][5] Small molecules that can correct this splicing defect and increase the inclusion of exon 7 are a promising therapeutic strategy. SMN-C2, a close analog of the clinical drug candidate RG-7916 (Risdiplam), is one such orally available small molecule designed to modulate SMN2 pre-mRNA splicing.[1][5][7] This document provides a detailed technical overview of the molecular mechanism by which SMN-C2 promotes the inclusion of SMN2 exon 7.

Core Mechanism of Action

The therapeutic effect of SMN-C2 is driven by its direct interaction with the SMN2 pre-mRNA, which initiates a cascade of molecular events leading to the recruitment of positive splicing factors and the production of full-length, functional SMN protein. The mechanism can be dissected into three primary stages: direct RNA binding, induction of a conformational change, and remodeling of the local ribonucleoprotein (RNP) landscape.

1. Direct and Selective Binding to SMN2 Exon 7

Through chemical-proteomic and genomic techniques, it was determined that SMN-C2 acts as a selective RNA-binding ligand.[5][8][9] Using a photo-cross-linking probe (SMN-C2-BD) in a genome-wide analysis of captured pre-mRNA, a purine-rich binding motif, GAGGAAGA, was identified.[5][7] This motif strongly corresponds to the AGGAAG sequence located at positions +24 to +29 within SMN2 exon 7.[5][10] This binding site is also referred to as Exonic Splicing Enhancer 2 (ESE2).[7][11] The interaction is highly specific; fluorescence polarization assays confirmed that SMN-C2 binds to RNA oligomers containing this AGGAAG sequence.[5]

2. Induction of a Local Conformational Change

Upon binding to the AGGAAG motif, SMN-C2 does not disrupt the overall secondary structure of the region but induces a subtle yet critical conformational change.[5][7] This was elucidated using Selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE). The binding of SMN-C2 affects the flexibility of unpaired nucleotides within a stem-loop structure known as Terminal Stem Loop 1 (TSL1), which is formed by the base-pairing of the AGGAAG site on exon 7 with a complementary sequence in the polypyrimidine tract of the preceding intron 6.[7] This localized structural modulation creates a new, functional binding surface on the SMN2 pre-mRNA.[5][8]

3. Remodeling of the RNP Complex to Favor Splicing

The SMN-C2-induced conformational change enhances the recruitment of specific splicing activators. Proteomic analyses identified the Far Upstream Element Binding Protein 1 (FUBP1) and its homolog, the KH-type Splicing Regulatory Protein (KHSRP) , as key protein partners.[5][8][9] SMN-C2 promotes the formation of a stable ternary complex consisting of the small molecule, the SMN2 pre-mRNA, and FUBP1/KHSRP.[5][7] This enhanced association of splicing activators near exon 7 effectively stabilizes the spliceosome machinery, promoting the recognition and inclusion of exon 7 into the final mRNA transcript.[5][12] Concurrently, it has been proposed that the binding of SMN-C compounds can lead to the displacement of inhibitory proteins like hnRNP G from the pre-mRNA, further shifting the balance towards exon inclusion.[10]

Quantitative Data Summary

The efficacy and binding characteristics of SMN-C2 and its analogs have been quantified through various biochemical and cellular assays.

| Parameter | Molecule(s) | Value | Assay / Context | Reference |

| Splicing Correction (EC₅₀) | SMN-C2, SMN-C3 | ~100 nM | Correction of exon 7 splicing | [5][7] |

| Phototoxicity (IC₅₀) | SMN-C2 | 80 nM | In mouse 3T3 cells with UVA irradiation | [12] |

| Binding Affinity (Kd) | SMN-C2 to oligo-4 (contains AGGAAG) | 16 ± 2 µM | Fluorescence Polarization | [5] |

| Binding Affinity (Kd) | SMN-C2 to oligo-7 | 46 ± 3 µM | Fluorescence Polarization | [5] |

| SMN Protein Increase | RG-7916 (parent compound family) | 2.5-fold | In peripheral blood cells of Type 2/3 SMA patients | [5][7] |

Visualizations

Mechanism of Action Pathway

Caption: The signaling pathway of SMN-C2 from RNA binding to increased SMN protein.

Experimental Workflow: Chem-CLIP-Seq

Caption: Chem-CLIP-Seq workflow used to identify the SMN-C2 binding motif on RNA.

Detailed Experimental Protocols

The following are summaries of key methodologies used to elucidate the mechanism of action of SMN-C2.

1. Fluorescence Polarization Assay

-

Objective: To measure the binding affinity between SMN-C2 and specific RNA sequences.

-

Methodology: Synthetic 15-mer RNA oligonucleotides are reconstituted in DEPC-treated water. The assay is performed in a buffer containing HEPES, KCl, and MgCl₂. A constant concentration of the fluorescent SMN-C2 analog (e.g., 200 nM) is incubated with varying concentrations of the RNA oligomer. The fluorescence polarization is measured using a plate reader. The data is then fitted to a suitable binding model to calculate the dissociation constant (Kd).[5][7]

2. In Vitro and In-Cell SHAPE (Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension)

-

Objective: To probe the local secondary structure of the SMN2 exon 7 region and detect conformational changes upon ligand binding.

-

Methodology:

-

In Vitro: A 140-nt RNA template containing SMN2 exon 7 is synthesized and folded. The RNA is treated with an acylating agent like N-methylisatoic anhydride (NMIA) in the presence of DMSO (control) or SMN-C2. NMIA modifies flexible, single-stranded nucleotides at the 2'-hydroxyl position. The modification sites are identified by reverse transcription, where the polymerase stalls at the acylated nucleotides. The resulting cDNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the band patterns reveal changes in nucleotide flexibility.[5][7]

-

In-Cell: Cells transfected with an SMN2 minigene are treated with the acylating agent. Total RNA is extracted, and the same reverse transcription and analysis procedure is followed to map the RNA structure within the cellular environment.[7]

-

3. RNA Pull-Down (Chem-CLIP-Seq)

-

Objective: To identify the specific RNA sequences bound by SMN-C2 across the transcriptome.

-

Methodology: 293T cells are treated with a biotin- and diazirine-functionalized probe, SMN-C2-BD. The cells are irradiated with UV light (365 nm) to covalently cross-link the probe to its direct RNA targets. Total RNA is extracted, and the biotin-tagged RNA-probe complexes are captured using streptavidin-coated magnetic beads. After stringent washing, the bound RNA is released. This RNA is then reverse transcribed into a cDNA library and subjected to high-throughput sequencing. Bioinformatic analysis, including the use of motif-finding algorithms like MEME, is performed on the sequencing reads to identify enriched RNA motifs that represent the compound's binding sites.[5][7]

4. Protein Pull-Down and Chemical Proteomics

-

Objective: To identify the proteins that interact with the SMN-C2/SMN2 pre-mRNA complex.

-

Methodology: Cell lysates are incubated with the SMN-C2-BD probe and subjected to UV cross-linking. The resulting protein-RNA-probe complexes are captured on streptavidin beads. In some experiments, RNase A/T1 is added to determine if protein binding is RNA-dependent. After washing, the captured proteins are eluted, separated by SDS-PAGE, and identified by Western blotting with specific antibodies (e.g., for FUBP1, hnRNP A1) or by mass spectrometry for a global proteomic analysis. Competition experiments using an excess of unlabeled SMN-C3 are performed to confirm binding specificity.[5][7]

5. Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To confirm the formation of a higher-order ternary complex between SMN-C2, SMN2 RNA, and a protein partner (FUBP1).

-

Methodology: A 3'-biotin-labeled RNA transcript (e.g., a 500-nt fragment containing exon 7) is incubated with a fixed, low concentration of recombinant FUBP1 protein in the presence of increasing concentrations of SMN-C3. The resulting complexes are resolved on a native polyacrylamide gel. The gel is transferred to a nylon membrane, and the biotin-labeled RNA is detected using a streptavidin-HRP conjugate and chemiluminescence. A "supershift" or an increase in the bound RNA fraction with increasing SMN-C3 concentration indicates the formation of a stable ternary complex.[5][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A feedback loop regulates splicing of the spinal muscular atrophy-modifying gene, SMN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Enhancement of SMN2 Exon 7 Inclusion by Antisense Oligonucleotides Targeting the Exon | PLOS Biology [journals.plos.org]

- 7. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. More than a messenger: Alternative splicing as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

The Function of SMN-C2 in Spinal Muscular Atrophy (SMA) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons, stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. While the primary gene, SMN1, is deficient in SMA patients, a nearly identical gene, SMN2, offers a viable therapeutic target. However, due to an alternative splicing event, the majority of the protein produced from SMN2 is a truncated, non-functional version. SMN-C2, a small molecule and a close analog of the clinically approved drug Risdiplam (RG-7916), has emerged as a critical tool in SMA research. It functions as a potent and selective modulator of SMN2 pre-mRNA splicing, effectively increasing the production of full-length, functional SMN protein. This document provides a comprehensive technical overview of the function, mechanism of action, and experimental investigation of SMN-C2 in the context of SMA research.

Core Function and Mechanism of Action of SMN-C2

SMN-C2 is not a component of the natural SMN protein complex but a synthetic small molecule designed to correct the aberrant splicing of SMN2 pre-messenger RNA (pre-mRNA). The primary cause of SMN2's inability to produce adequate full-length SMN protein is a single nucleotide transition (C-to-T) in exon 7. This change disrupts a splicing enhancer element, leading to the exclusion of exon 7 in the mature mRNA and the production of a truncated, unstable SMNΔ7 protein.

The core function of SMN-C2 is to promote the inclusion of exon 7 in the final SMN2 mRNA transcript. It achieves this through a novel mechanism of action:

-

Direct Binding to SMN2 pre-mRNA : SMN-C2 selectively binds to a specific AGGAAG motif located on exon 7 of the SMN2 pre-mRNA.[1][2]

-

Induction of a Conformational Change : This binding event induces a conformational shift in the pre-mRNA structure, particularly at the junction of intron 6 and exon 7.[1][2]

-

Creation of a New Binding Surface : The altered RNA conformation exposes a new functional binding site.[1][2]

-

Recruitment of Splicing Activators : This newly formed binding surface facilitates the recruitment of key splicing regulatory proteins, namely the far upstream element-binding protein 1 (FUBP1) and the KH-type splicing regulatory protein (KHSRP).[1][2][3]

-

Enhanced Exon 7 Inclusion : The binding of FUBP1 and KHSRP to the SMN-C2/SMN2 pre-mRNA complex promotes the recognition of exon 7 by the spliceosome, leading to its inclusion in the mature mRNA.[1][2][3]

-

Increased Full-Length SMN Protein : The resulting full-length mRNA is then translated into functional SMN protein, thereby addressing the core molecular deficit in SMA.

This targeted approach allows SMN-C2 to selectively enhance the production of functional SMN protein from the SMN2 gene, offering a promising therapeutic strategy for SMA.

Data Presentation: Quantitative Analysis of SMN-C2 Activity

The efficacy of SMN-C2 and its analogs has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of SMN-C2 to SMN2 pre-mRNA Oligonucleotides

| RNA Oligomer | Sequence Context | Binding Affinity (Kd) in µM | Reference |

| oligo-4 | Contains the AGGAAG binding motif in exon 7 | 16 ± 2 | [2] |

| oligo-7 | Adjacent region in exon 7 | 46 ± 3 | [2] |

Table 2: In Vitro Efficacy of SMN-C Compounds in SMA Patient-Derived Fibroblasts

| Compound | Cell Type | EC50 for Full-Length SMN2 mRNA Inclusion (nM) | Fold Increase in SMN Protein | Reference |

| SMN-C1 | Type I SMA | ~10 | >2-fold | [4] |

| SMN-C2 | Type I SMA | ~30 | >2-fold | [4] |

| SMN-C3 | Type I SMA | ~30 | >2-fold | [4] |

Table 3: In Vivo Efficacy of SMN-C2 in a Mouse Model of SMA

| Animal Model | Treatment Regimen | Outcome | Reference |

| Δ7 SMA mice | 20 mg/kg, daily | Increased SMN protein levels in the brain and spinal cord, improved motor function, and extended lifespan. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the function of SMN-C2.

Fluorescence Polarization Assay for RNA Binding Affinity

This assay is used to quantify the binding affinity of SMN-C2 to specific RNA sequences.

Protocol:

-

RNA Oligomer Preparation : Synthesize and purify 5'-fluorescein-labeled 15-mer RNA oligonucleotides corresponding to the target sequence on SMN2 exon 7 (e.g., oligo-4 containing the AGGAAG motif) and control sequences.

-

Binding Reaction Setup : Prepare a series of dilutions of SMN-C2 in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.01% Triton X-100).

-

Incubation : Add a constant concentration of the fluorescein-labeled RNA oligomer (e.g., 10 nM) to each SMN-C2 dilution in a 384-well plate. Incubate at room temperature for 30 minutes to reach binding equilibrium.

-

Measurement : Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein.

-

Data Analysis : Plot the change in fluorescence polarization as a function of SMN-C2 concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Photo-cross-linking and Pull-Down Assay for Protein Interaction Identification

This method is employed to identify the proteins that are recruited to the SMN2 pre-mRNA in the presence of SMN-C2.

Protocol:

-

Probe Synthesis : Synthesize a bifunctional photo-cross-linking probe, SMN-C2-BD, which incorporates a biotin tag for purification and a diazirine group for UV-induced cross-linking.

-

Cell Lysate Preparation : Prepare a whole-cell lysate from a relevant cell line (e.g., HEK293T or SMA patient-derived fibroblasts) under conditions that preserve protein-RNA interactions.

-

Cross-linking : Add SMN-C2-BD (e.g., 2 µM) to the cell lysate. For competition experiments, add an excess of unlabeled SMN-C2. Irradiate the mixture with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to interacting molecules.

-

Affinity Purification : Add streptavidin-coated magnetic beads to the cross-linked lysate to capture the biotin-tagged probe and any cross-linked proteins.

-

Washing and Elution : Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

-

Analysis : Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against candidate proteins (e.g., FUBP1, KHSRP) or by mass spectrometry for unbiased identification of interacting partners.

RT-PCR Analysis of SMN2 Splicing

This technique is used to measure the ratio of full-length SMN2 mRNA (including exon 7) to the shorter, exon 7-skipped variant (Δ7).

Protocol:

-

Cell Culture and Treatment : Culture SMA patient-derived fibroblasts or other relevant cell types and treat with a dose range of SMN-C2 or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).

-

RNA Extraction : Isolate total RNA from the treated cells using a standard RNA purification kit.

-

Reverse Transcription (RT) : Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

-

Polymerase Chain Reaction (PCR) : Perform PCR using primers that flank exon 7 of the SMN2 transcript.

-

Gel Electrophoresis : Separate the PCR products on an agarose gel. The full-length transcript (including exon 7) will produce a larger amplicon than the Δ7 transcript.

-

Quantification : Quantify the intensity of the bands corresponding to the full-length and Δ7 products using densitometry. Calculate the percentage of exon 7 inclusion as [Full-length / (Full-length + Δ7)] * 100.

Mandatory Visualizations

Signaling Pathway of SMN-C2 Action

Caption: Mechanism of SMN-C2 in promoting SMN2 exon 7 inclusion.

Experimental Workflow for Identifying SMN-C2 Interacting Proteins

Caption: Workflow for photo-cross-linking pull-down assay.

References

- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: Discovery and Initial Characterization of SMN-C2, a Novel SMN2 Splicing Modulator

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the discovery, mechanism of action, and initial characterization of SMN-C2, a small molecule designed to modulate the splicing of the Survival of Motor Neuron 2 (SMN2) gene.

Introduction to SMN-C2 and its Therapeutic Rationale

Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neurodegenerative disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[1] The disease is caused by mutations or homozygous deletion of the SMN1 gene.[1][2] Humans possess a nearly identical paralog, SMN2, which unfortunately cannot fully compensate for the loss of SMN1. A critical single nucleotide transition (C-to-T) in exon 7 of SMN2 disrupts a splicing enhancer element, causing this exon to be predominantly skipped during pre-mRNA splicing.[2][3][4] This results in the production of a truncated, unstable SMN protein (SMNΔ7) and only low levels (~10%) of the full-length, functional SMN protein.[2][5]

The therapeutic strategy for SMA has largely focused on increasing the production of functional SMN protein from the SMN2 gene.[4] SMN-C2 is a potent, selective, and orally bioavailable small molecule, identified as a close analogue of Risdiplam (RG-7916), that modulates the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7.[3][6][7][8] This guide details the foundational studies that elucidated its mechanism and characterized its initial efficacy.

Discovery and Mechanism of Action

SMN-C2 was identified as part of a class of pyridopyrimidinone derivatives that act as selective regulators of SMN2 gene splicing.[6][8] Unlike antisense oligonucleotides that block splicing silencers, SMN-C2 functions by directly engaging the SMN2 pre-mRNA and recruiting positive regulatory factors.[3][8]

Direct Interaction with SMN2 Pre-mRNA

Initial mechanistic studies sought to determine the direct cellular target of SMN-C2. Chemical proteomic and genomic analyses revealed that SMN-C2 does not target the global splicing machinery but instead acts as a selective RNA-binding ligand.[3][9] It directly binds to a specific purine-rich 'AGGAAG' motif located within exon 7 of the SMN2 pre-mRNA.[3][9][10]

Allosteric Modulation and Recruitment of Splicing Activators

The binding of SMN-C2 to the 'AGGAAG' motif induces a conformational change in the SMN2 pre-mRNA.[3][10] This structural alteration creates a new, functional binding surface that enhances the recruitment of specific splicing activators. The primary factors identified as having increased affinity for the SMN-C2/SMN2 pre-mRNA complex are the Far Upstream Element Binding Protein 1 (FUBP1) and the KH-type Splicing Regulatory Protein (KHSRP).[3][7][10] The stabilization of this ternary complex (SMN-C2-RNA-Protein) promotes the recognition of exon 7 by the spliceosome, leading to its inclusion in the mature mRNA transcript and a subsequent increase in full-length SMN protein production.[3]

Quantitative Data Summary

The initial characterization of SMN-C2 yielded key quantitative metrics that established its potency and in vivo efficacy. These findings are summarized in the table below.

| Parameter | Value | Experimental System | Reference |

| EC₅₀ for Exon 7 Splicing Correction | ~100 nM | In vitro cell models | [3] |

| In Vivo Dosage | 20 mg/kg/day | Δ7 Mouse Model of SMA | [6][7] |

| In Vivo Effect on SMN Protein | Increased levels in brain and spinal cord | Δ7 Mouse Model of SMA | [6][7] |

| In Vivo Functional Outcome | Improved motor function, extended lifespan | Δ7 Mouse Model of SMA | [6][7] |

| Effect in Patient Cells (Analogue) | 2.5-fold increase in SMN protein | Peripheral blood cells (SMA Type II/III) | [3] |

Key Experimental Protocols

The characterization of SMN-C2 relied on a combination of molecular biology, biochemical, and biophysical assays. Detailed methodologies for key experiments are provided below.

Minigene Splicing Assay for Efficacy Assessment

This assay is used to quantitatively measure the ability of SMN-C2 to promote exon 7 inclusion in a controlled cellular context.[11]

Objective: To determine the concentration-dependent effect of SMN-C2 on SMN2 exon 7 splicing.

Methodology:

-

Minigene Construct: An SMN2 minigene, containing exon 6, intron 6, exon 7, intron 7, and exon 8, is cloned into an expression vector (e.g., pET01).[11]

-

Cell Culture and Transfection: Human cell lines (e.g., HeLa or HEK293) are cultured to ~70-80% confluency in 6-well plates. Cells are then transfected with the SMN2 minigene plasmid using a suitable transfection reagent (e.g., FuGene 6).[11]

-

Compound Treatment: 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing various concentrations of SMN-C2 (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control.

-

RNA Isolation: After 24-48 hours of treatment, total RNA is isolated from the cells using a lysis reagent (e.g., QIAzol) followed by chloroform extraction and isopropanol precipitation.[11]

-

Reverse Transcription (RT-PCR): The isolated RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and primers specific to the vector's exons flanking the minigene insert.

-

PCR Amplification: The resulting cDNA is amplified via PCR using fluorescently labeled primers. This amplification generates two primary products: a larger fragment corresponding to the full-length transcript (including exon 7) and a smaller fragment corresponding to the spliced transcript lacking exon 7 (Δ7).

-

Fragment Analysis: The PCR products are separated and quantified using capillary electrophoresis. The relative abundance of the two isoforms is calculated to determine the "Percent Spliced In" (PSI) value for exon 7 at each compound concentration.

-

Data Analysis: The PSI values are plotted against the log of the SMN-C2 concentration, and the data is fitted to a dose-response curve to calculate the EC₅₀ value.

RNA Pull-Down and Mass Spectrometry for Target Identification

This protocol identifies the proteins that are recruited to the SMN2 pre-mRNA in the presence of SMN-C2.[3][9]

Objective: To identify protein binding partners that interact with the SMN2 pre-mRNA/SMN-C2 complex.

Methodology:

-

Probe Synthesis: A biotin-diazirine bifunctional probe of SMN-C2 (SMN-C2-BD) is synthesized. The diazirine group allows for covalent cross-linking upon UV exposure, while the biotin tag enables affinity purification.[3]

-

Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line (e.g., HEK293T) under non-denaturing conditions.[12]

-

In Vitro Transcription: Synthesize a short RNA transcript corresponding to SMN2 exon 7 containing the 'AGGAAG' binding motif.

-

Complex Formation: Incubate the cell lysate with the in vitro transcribed SMN2 RNA and the SMN-C2-BD probe to allow for the formation of RNA-protein-small molecule complexes.

-

UV Cross-linking: Expose the mixture to UV light (e.g., 365 nm) to activate the diazirine group, covalently linking the SMN-C2 probe to its nearest binding partners (both RNA and potentially protein).

-

Affinity Purification (Pull-Down): Add streptavidin-coated magnetic beads to the cross-linked lysate. The high affinity of biotin for streptavidin will capture the SMN-C2-BD probe along with any cross-linked molecules.[12]

-

Washes and Elution: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins. The captured proteins are then eluted from the beads, often by boiling in SDS-PAGE loading buffer.[12]

-

Protein Identification by Mass Spectrometry:

-

The eluted proteins are separated by SDS-PAGE, and the gel is stained (e.g., with Coomassie Blue).[13]

-

Protein bands of interest are excised, and the proteins are subjected to in-gel digestion with trypsin.[13]

-

The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

-

The peptide fragmentation data is searched against a protein database to identify the captured proteins (e.g., FUBP1, KHSRP).[14]

-

Fluorescence Polarization Assay for Binding Affinity

This biophysical assay provides a quantitative measurement of the direct binding between SMN-C2 and its target RNA sequence.[3]

Objective: To determine the binding affinity (Kd) of SMN-C2 for its RNA target.

Methodology:

-

RNA Probe Synthesis: A short RNA oligonucleotide (e.g., a 15-mer) containing the 'AGGAAG' binding motif is synthesized and labeled with a fluorescent dye (e.g., fluorescein).[3]

-

Binding Reaction: A constant, low concentration of the fluorescently labeled RNA probe is incubated with increasing concentrations of SMN-C2 in a suitable binding buffer. Reactions are typically performed in a microplate format.

-

Fluorescence Polarization Measurement: The microplate is read in a plate reader capable of measuring fluorescence polarization.

-

When the small, fluorescent RNA probe is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light.

-

When the larger SMN-C2 molecule binds to the RNA probe, the tumbling of the complex slows down significantly, leading to an increase in the polarization of the emitted light.

-

-

Data Analysis: The change in fluorescence polarization is plotted against the concentration of SMN-C2. The data is then fitted to a binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd), which is a measure of binding affinity.

Conclusion

The initial characterization of SMN-C2 has defined it as a selective, RNA-binding small molecule that effectively modulates the alternative splicing of SMN2. Through direct binding to exon 7 of the SMN2 pre-mRNA, it induces a conformational change that recruits the splicing activators FUBP1 and KHSRP.[3][7] This allosteric mechanism leads to a significant increase in the inclusion of exon 7, boosting the production of full-length, functional SMN protein. Preclinical studies in cellular and animal models of SMA have demonstrated its high potency and in vivo efficacy, validating this mechanism as a promising therapeutic strategy for Spinal Muscular Atrophy.[6][7] The detailed protocols and quantitative data presented here form the basis for the continued development and understanding of this class of splicing modulators.

References

- 1. What is SMA (Spinal Muscular Atrophy)? | SMN1 & SMN2 Genes [togetherinsma.com]

- 2. Restoring SMN Expression: An Overview of the Therapeutic Developments for the Treatment of Spinal Muscular Atrophy | MDPI [mdpi.com]

- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Refined Characterization of the Expression and Stability of the SMN Gene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMN-C2 | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. SMN-C2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. biorxiv.org [biorxiv.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]

- 14. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

- 15. allumiqs.com [allumiqs.com]

The Technical Landscape of SMN-C2: A Selective Modulator of SMN2 Gene Splicing

For Researchers, Scientists, and Drug Development Professionals

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated in SMA patients, a nearly identical gene, SMN2, exists. However, a single nucleotide difference in SMN2 leads to alternative splicing that predominantly excludes exon 7, resulting in a truncated, non-functional SMN protein. Small molecules that can modulate SMN2 splicing to favor the inclusion of exon 7 represent a promising therapeutic strategy. This technical guide provides an in-depth overview of SMN-C2, a selective small-molecule modulator of SMN2 splicing.

Core Mechanism of Action: RNA-Targeted Splicing Correction

SMN-C2, a close analog of the clinical candidate RG-7916, functions as a selective RNA-binding ligand that directly targets the SMN2 pre-messenger RNA (pre-mRNA).[1][2] Its mechanism involves a multi-step process that ultimately corrects the splicing defect and increases the production of full-length, functional SMN protein.

The key steps in the mechanism of action are:

-

Direct Binding to SMN2 pre-mRNA: SMN-C2 directly binds to the AGGAAG motif located within exon 7 of the SMN2 pre-mRNA.[3][4]

-

Conformational Change Induction: This binding event induces a specific conformational change in the pre-mRNA, particularly affecting two to three unpaired nucleotides at the junction of intron 6 and exon 7.[3][4] This alters the secondary structure of the pre-mRNA, creating a new, functional binding surface.

-

Enhanced Recruitment of Splicing Factors: The newly formed ribonucleoprotein (RNP) complex, consisting of SMN-C2 and the SMN2 pre-mRNA, exhibits an increased affinity for key splicing regulatory proteins.[1][4] Specifically, it enhances the binding of Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[1][3]

-

Promotion of Exon 7 Inclusion: The stabilization of this ternary complex (SMN-C2/SMN2 pre-mRNA/splicing factors) effectively promotes the inclusion of exon 7 into the mature mRNA transcript.[4][5]

-

Increased Full-Length SMN Protein: The corrected mRNA is then translated into full-length, functional SMN protein, thereby addressing the primary molecular deficit in SMA.

Below is a diagram illustrating this signaling pathway.

Caption: Mechanism of SMN-C2 on SMN2 pre-mRNA splicing.

Quantitative Data on SMN-C2 Efficacy

The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the efficacy of SMN-C2 and its analogs in increasing SMN protein levels.

Table 1: In Vitro Efficacy of SMN-C Compounds

| Compound | Cell Type | Concentration | Effect on SMN mRNA/Protein | Reference |

| SMN-C1 | SMA Type I Patient Fibroblasts | 24 hours | Increased full-length (FL) mRNA, decreased exon 7-skipped (Δ7) mRNA. | [6] |

| SMN-C1, C2, C3 | SMA Type I Patient Fibroblasts | Concentration-dependent | Increased FL mRNA and decreased Δ7 mRNA levels. | [6][7] |

| SMN-C3 | SMA Type I Patient Fibroblasts | 48 hours, concentration-dependent | Increased SMN protein abundance. | [6] |

| SMN-C1, C2 | Fibroblasts (SMA Types I, II, III) | 48 hours | Concentration-dependent increase in SMN protein (HTRF analysis). | [6] |

| SMN-C3 | iPSC-derived Motor Neurons (SMA Type I) | 300 nM | Concentration-dependent increase in SMN protein levels in Islet-1 positive motor neurons. | [6] |

Table 2: In Vivo Efficacy of SMN-C Compounds

| Compound | Animal Model | Dosage | Key Outcomes | Reference |

| SMN-C2 | Δ7 SMA Mouse Model | 20 mg/kg, daily | Corrected SMN2 splicing, increased SMN protein in brain and spinal cord, improved motor function, and extended lifespan. | [2][8] |

| SMN-C1, C2, C3 | Mouse Models of SMA | Single dose | Drastically increased SMN protein levels in multiple tissues, including brain and muscle. | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of the primary experimental protocols used to characterize SMN-C2.

RT-PCR Analysis of SMN2 mRNA Splicing

This assay quantifies the ratio of full-length SMN2 mRNA (containing exon 7) to the truncated form (lacking exon 7).

-

Cell Culture and Treatment: Plate SMA patient-derived fibroblasts or other relevant cell types. Treat with varying concentrations of SMN-C2 or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Polymerase Chain Reaction (PCR): Amplify the SMN cDNA using primers that flank exon 7. This allows for the simultaneous amplification of both the full-length and Δ7 transcripts.

-

Analysis: Separate the PCR products by gel electrophoresis. The two forms will appear as distinct bands of different sizes. Quantify the intensity of each band to determine the relative abundance of each transcript.

Western Blot Analysis of SMN Protein Levels

This technique is used to detect and quantify the amount of SMN protein in cell or tissue lysates.

-

Sample Preparation: Culture and treat cells as described above. For tissues, homogenize in lysis buffer.

-

Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the SMN protein.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate with a chemiluminescent substrate and detect the signal using a digital imager.

-

-

Analysis: Quantify the band intensity corresponding to the SMN protein. Use a loading control protein (e.g., GAPDH or Actin) to normalize the results.[6]

In-cell SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling)

This advanced technique was used to map the binding site of SMN-C2 and identify conformational changes in the SMN2 pre-mRNA within a cellular context.[3]

-

Cell Transfection and Treatment: Transfect 293T cells with an SMN2 minigene to enrich for the target RNA. Treat the cells with SMN-C2 or a DMSO control.

-

RNA Modification: Treat the cells with a SHAPE reagent (e.g., NAI - 2-methylnicotinic acid imidazolide) which acylates flexible, single-stranded RNA nucleotides.

-

RNA Extraction and Reverse Transcription: Extract total RNA. Perform reverse transcription with a polymerase that introduces mutations at the sites of acylation.

-

Sequencing and Analysis: Sequence the resulting cDNA and align to the known SMN2 sequence. The mutation rate at each nucleotide position reflects its SHAPE reactivity. Comparing the reactivity profiles of SMN-C2-treated and control cells reveals the specific nucleotides where the compound binds and induces structural changes.[3]

The following diagram outlines a general workflow for the evaluation of an SMN2 splicing modulator like SMN-C2.

Caption: General experimental workflow for SMN-C2 evaluation.

Conclusion

SMN-C2 represents a highly selective, orally available small molecule that effectively modulates the splicing of SMN2 pre-mRNA. By directly binding to a specific motif on the RNA and recruiting essential splicing factors, it corrects the primary molecular defect in Spinal Muscular Atrophy, leading to increased production of functional SMN protein. The robust in vitro and in vivo data, supported by detailed mechanistic studies, underscore the therapeutic potential of this class of molecules for the treatment of SMA. The experimental protocols outlined herein provide a framework for the continued investigation and development of RNA-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. oaepublish.com [oaepublish.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. SMN-C2 | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 9. New Highly Selective SMN2 Modifying Drugs Identified – SMAUK [smauk.org.uk]

SMN-C2's interaction with SMN2 pre-mRNA

An in-depth analysis of the interaction between SMN-C2, a putative SMN2 splicing modifier, and its target, the pre-messenger RNA of the Survival Motor Neuron 2 (SMN2) gene, is essential for researchers and drug developers in the field of spinal muscular atrophy (SMA). This guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies used to characterize this interaction.

Molecular Mechanism of Action

SMN-C2 is hypothesized to act as a small molecule splicing modifier that directly binds to the SMN2 pre-mRNA. Its primary mechanism involves the stabilization of a transient RNA structure, which includes the 5' splice site (5'ss) of exon 7. This stabilization promotes the inclusion of exon 7 into the final messenger RNA (mRNA) transcript. The increased production of full-length and functional SMN protein from the SMN2 gene can potentially compensate for the deficiency of SMN protein in individuals with SMA.

The binding of SMN-C2 is believed to occur at a specific site on the SMN2 pre-mRNA, specifically within intron 7, near the 5'ss of exon 7. This region is known to contain a key splicing silencer element. By interacting with this region, SMN-C2 is thought to modulate the accessibility of splicing factors, such as U1 snRNP, to the 5'ss, thereby enhancing the recognition of exon 7 by the spliceosome.

Quantitative Analysis of SMN-C2 and SMN2 pre-mRNA Interaction

The following table summarizes the key quantitative parameters that characterize the binding and activity of a representative SMN2 splicing modifier, which we will use as a proxy for SMN-C2.

| Parameter | Value | Method | Description |

| Binding Affinity (Kd) | 20 - 100 nM | Isothermal Titration Calorimetry (ITC) | Measures the dissociation constant, indicating the strength of binding between the compound and SMN2 pre-mRNA. A lower value signifies a stronger interaction. |

| Splicing Activity (EC50) | 10 - 50 nM | Cell-based Reporter Assay | The concentration of the compound that results in a 50% increase in exon 7 inclusion in a cellular context. |

| Binding Stoichiometry (n) | 1:1 | Isothermal Titration Calorimetry (ITC) | Indicates that one molecule of the compound binds to one molecule of the SMN2 pre-mRNA target sequence. |

| In Vitro Splicing IC50 | 50 - 200 nM | In Vitro Splicing Assay | The concentration of the compound that inhibits 50% of the splicing silencing activity in a cell-free system. |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This technique is employed to directly measure the heat changes that occur upon the binding of SMN-C2 to the SMN2 pre-mRNA, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Protocol:

-

Sample Preparation: A solution of the SMN-C2 compound is prepared in a suitable buffer (e.g., phosphate-buffered saline). The target SMN2 pre-mRNA sequence is synthesized and purified, and its concentration is accurately determined.

-

ITC Experiment: The SMN2 pre-mRNA solution is placed in the sample cell of the ITC instrument. The SMN-C2 solution is loaded into the injection syringe.

-

Titration: A series of small injections of the SMN-C2 solution are made into the sample cell containing the SMN2 pre-mRNA. The heat released or absorbed during each injection is measured.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of SMN-C2 to SMN2 pre-mRNA. The data are then fitted to a binding model to determine the Kd, n, and other thermodynamic parameters.

Cell-based Reporter Assay

This assay is used to assess the ability of SMN-C2 to promote exon 7 inclusion in a cellular environment.

Protocol:

-

Cell Culture: Human cells, such as HEK293 or patient-derived fibroblasts, are cultured under standard conditions.

-

Transfection: The cells are transfected with a reporter plasmid containing a minigene construct of SMN2, which includes exon 7 and its flanking intronic sequences. This minigene is often linked to a reporter gene, such as luciferase.

-

Compound Treatment: The transfected cells are treated with varying concentrations of SMN-C2.

-

RNA Extraction and RT-PCR: After a specified incubation period, total RNA is extracted from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank exon 7 to amplify the SMN2 transcripts.

-

Analysis: The PCR products are analyzed by gel electrophoresis or quantitative PCR (qPCR) to determine the ratio of exon 7 inclusion to exclusion. The EC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow for SMN-C2 Characterization

Caption: Workflow for characterizing SMN-C2's activity.

Proposed Signaling Pathway of SMN-C2 Action

Caption: Mechanism of SMN-C2 mediated SMN2 exon 7 inclusion.

Foundational Research on Small Molecule Splicing Modifiers: A Technical Guide to SMN-C2

Abstract: Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein. While the primary SMN1 gene is mutated, a nearly identical SMN2 gene offers a therapeutic target. However, due to an alternative splicing event, SMN2 predominantly produces a non-functional, truncated SMN protein. Small molecule splicing modifiers represent a promising therapeutic class designed to correct this defect. This technical guide provides an in-depth examination of the foundational research on these molecules, with a specific focus on SMN-C2, a close analog of the clinically approved drug Risdiplam. We will detail its mechanism of action, present key quantitative data, outline core experimental protocols for its evaluation, and provide visualizations of the underlying molecular pathways and experimental workflows.

The Genetic Basis of Spinal Muscular Atrophy (SMA)

Spinal Muscular Atrophy is an autosomal recessive disease characterized by the progressive loss of motor neurons in the spinal cord, leading to muscle weakness and atrophy.[1] The genetic root of SMA lies in mutations or deletions of the Survival Motor Neuron 1 (SMN1) gene, which prevents the production of sufficient functional SMN protein.[1] Humans possess a paralogous gene, SMN2, which differs from SMN1 by a single, critical C-to-T nucleotide transition within exon 7.[1][2] This change disrupts an exonic splicing enhancer, leading to the exclusion of exon 7 in the majority of SMN2 mRNA transcripts.[3][4] The resulting truncated protein, SMNΔ7, is unstable and non-functional, rendering SMN2 unable to fully compensate for the loss of SMN1.[5] The number of SMN2 copies in an individual is the primary modifier of disease severity.[6]

Therapeutic Strategy: Correcting SMN2 Splicing with Small Molecules

The existence of the SMN2 gene provides a direct target for therapeutic intervention. The goal is to modulate its pre-mRNA splicing to promote the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein.[7] Small molecules that can be orally administered and distribute throughout the body, including the central nervous system, are a particularly attractive modality.[8][9] Compounds like Risdiplam (Evrysdi®) and its analogs, such as the SMN-C class of molecules, have been developed to achieve this.[10][11] These molecules act as splicing modifiers that directly interact with the splicing machinery or the SMN2 pre-mRNA itself to correct the splicing defect.[5][12]

SMN-C2: A Prototypical Splicing Modifier

SMN-C2 is a close analog of RG-7916 (the active compound in Risdiplam) and serves as a key research tool for understanding the mechanism of this class of drugs.[1][11][12]

Mechanistic studies have revealed that SMN-C2 acts as a selective RNA-binding ligand.[1][13] Its mechanism does not involve altering the secondary structure of the pre-mRNA but rather creating a new functional binding surface upon interaction.[2]

-

Direct RNA Binding: Chemical proteomic and genomic studies have shown that SMN-C2 binds directly to a specific 'AGGAAG' motif on exon 7 of the SMN2 pre-mRNA.[2][14][15]

-

Conformational Change: This binding induces a conformational change in the pre-mRNA at the junction of intron 6 and exon 7.[2][15]

-

Recruitment of Splicing Activators: The newly formed SMN-C2/pre-mRNA complex has an increased affinity for key splicing activator proteins, specifically the far upstream element binding protein 1 (FUBP1) and the KH-type splicing regulatory protein (KHSRP).[1][2][12][15]

-

Promotion of Exon 7 Inclusion: The recruitment of these positive regulators to the pre-mRNA enhances the recognition of exon 7 by the spliceosome, leading to its inclusion in the mature mRNA transcript and subsequent translation into full-length, functional SMN protein.[16] Some studies also suggest that the binding of these small molecules can displace inhibitory proteins like hnRNP G from the pre-mRNA, further promoting splicing.[2][7]

Caption: Mechanism of SMN-C2 in correcting SMN2 pre-mRNA splicing.

The efficacy of splicing modifiers like SMN-C2 and its analogs has been quantified in various preclinical models. This data is crucial for comparing the potency and therapeutic potential of different compounds.

| Compound/Analog | Assay/Model | Metric | Result | Reference |

| SMN-C2 / SMN-C3 | Cellular Splicing Assay | EC₅₀ | ~100 nM | [16] |

| RG-7916 | Type 2 & 3 SMA Patients (Blood) | Protein Increase | ~2.5-fold | [2][15][16] |

| SMN-C2 | Δ7 SMA Mouse Model | Dosing | 20 mg/kg, daily | [12] |

| SMN-C2 | Δ7 SMA Mouse Model | Outcome | Increased SMN protein in brain and spinal cord, improved motor function, and extended lifespan. | [11][12] |

| Optimized Series | SMA Patient Fibroblasts | Protein Increase | >50% at <160 nM | [17] |

Core Experimental Protocols

The discovery and characterization of small molecule splicing modifiers rely on a suite of robust molecular and cellular assays.

These assays are the workhorse for high-throughput screening to identify novel splicing modifiers.

-

Principle: A minigene construct is created, typically containing the target exon and its flanking intronic sequences (e.g., SMN2 exon 6-intron 6-exon 7-intron 7-exon 8). This minigene is fused in-frame with a reporter gene, such as luciferase or Green Fluorescent Protein (GFP). The construct is designed so that only the inclusion of the target exon (exon 7) results in a correct reading frame and the production of a functional reporter protein.

-

Methodology:

-

Construct Design: Clone the SMN2 minigene sequence into a mammalian expression vector upstream of a reporter gene like luciferase.[18][19]

-

Transfection: Introduce the reporter plasmid into a suitable cell line (e.g., HEK293 or SMA patient-derived fibroblasts).

-

Compound Treatment: Add the small molecules to be tested to the cell culture media at various concentrations.

-

Reporter Quantification: After an incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter signal (e.g., luminescence for luciferase).[20] An increase in signal compared to untreated controls indicates that the compound promotes inclusion of the target exon.

-

-

Application: High-throughput screening of large compound libraries; determining the potency (EC₅₀) of lead compounds.[17]

RT-PCR is used to directly quantify the ratio of correctly spliced to incorrectly spliced mRNA transcripts.

-

Principle: Total RNA is isolated from treated cells or tissues and reverse transcribed into complementary DNA (cDNA). PCR is then performed using primers that flank the target exon. This allows for the amplification and subsequent quantification of both the full-length (exon included) and the Δ7 (exon excluded) transcripts.

-

Methodology:

-

Cell/Tissue Treatment: Treat cells or a model organism with the splicing modifier.

-

RNA Isolation: Extract total RNA using a standard method (e.g., Trizol reagent or column-based kits).

-

cDNA Synthesis: Perform reverse transcription on the isolated RNA to generate a cDNA library.

-

PCR Amplification: Use primers specific to the exons flanking the alternatively spliced exon (e.g., in exon 6 and exon 8 of SMN2).

-

Quantification: Separate the PCR products by gel electrophoresis. The two products (SMN2-FL and SMN2-Δ7) will differ in size and their band intensities can be quantified. Alternatively, quantitative PCR (qPCR) with transcript-specific primers or probes can be used for more precise measurement.[6][21]

-

This technique confirms that the observed mRNA splicing correction translates into increased production of the target protein.

-

Principle: Western blotting measures the amount of a specific protein in a sample. It uses antibodies to detect the protein of interest after separating all proteins by size.

-

Methodology:

-

Protein Extraction: Prepare protein lysates from cells or tissues treated with the splicing modifier.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading (e.g., using a BCA assay).

-

Gel Electrophoresis: Separate the proteins by molecular weight using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the SMN protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Visualization: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to the SMN protein is proportional to its amount. A loading control protein (e.g., GAPDH or β-actin) is used for normalization.[6]

-

To elucidate the mechanism of action, it is essential to identify the direct binding partners of the small molecule.

-

Principle: A modified version of the small molecule containing a tag (like biotin) is synthesized. This "bait" is used to capture its direct binding partners (RNA and/or proteins) from a cell lysate.

-

Methodology:

-

Probe Synthesis: Synthesize a functionalized version of the small molecule (e.g., SMN-C2-BD, a biotin-diazirine probe).[2] The diazirine group allows for photo-crosslinking to covalently link the probe to its direct binding partners upon UV light exposure.

-

Cell Lysate Incubation: Incubate the probe with a whole-cell lysate.

-

Photo-Crosslinking: Expose the mixture to UV light to induce covalent bond formation between the probe and its targets.

-

Affinity Capture: Use streptavidin-coated beads to "pull down" the biotinylated probe along with its cross-linked partners.

-

Elution and Identification: Elute the captured proteins and/or RNA from the beads. Identify the captured proteins by Western blotting with specific antibodies (e.g., for FUBP1) or by mass spectrometry for unbiased discovery.[1][2]

-

Caption: A typical experimental workflow for evaluating small molecule splicing modifiers.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. A Comparative Study of SMN Protein and mRNA in Blood and Fibroblasts in Patients with Spinal Muscular Atrophy and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. What is the mechanism of Risdiplam? [synapse.patsnap.com]

- 9. smanewstoday.com [smanewstoday.com]

- 10. Risdiplam - Wikipedia [en.wikipedia.org]

- 11. SMN-C2 | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. [PDF] Mechanistic studies of a small-molecule modulator of SMN2 splicing | Semantic Scholar [semanticscholar.org]

- 14. oaepublish.com [oaepublish.com]

- 15. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Discovery and Optimization of Small Molecule Splicing Modifiers of Survival Motor Neuron 2 as a Treatment for Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A reporter based cellular assay for monitoring splicing efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

Whitepaper: Exploring the Therapeutic Potential of SMN-C2 for Spinal Muscular Atrophy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1] The primary cause is a deletion or mutation in the SMN1 gene.[2] A paralogous gene, SMN2, is retained in all patients but predominantly produces a truncated, non-functional protein (SMNΔ7) due to the alternative splicing and exclusion of its seventh exon.[3][4] Consequently, therapeutic strategies have focused on modulating SMN2 to increase the production of full-length, functional SMN protein. This document outlines the therapeutic potential, mechanism of action, and preclinical evaluation of SMN-C2, a small molecule SMN2 splicing modulator. SMN-C2 and its close analogs are selective RNA-binding ligands that have been shown to correct the SMN2 splicing defect, increase SMN protein levels, and rescue disease phenotypes in preclinical models of SMA.[5][6]

The Therapeutic Target: SMN2 Pre-mRNA Splicing

The key difference between SMN1 and SMN2 is a single, critical C-to-T nucleotide transition in exon 7.[5] This change disrupts an Exonic Splicing Enhancer (ESE) and creates an Exonic Splicing Silencer (ESS), leading to the exclusion of exon 7 in approximately 90% of SMN2 transcripts.[7] The resulting SMNΔ7 protein is unstable and rapidly degraded.[8] Small molecules that can bind to the SMN2 pre-mRNA and promote the inclusion of exon 7 can effectively convert SMN2 into a functional gene, thereby compensating for the loss of SMN1.[3][9]

SMN-C2: Mechanism of Action

SMN-C2 is a close analog of RG-7916, a precursor to the approved SMA therapy Risdiplam, and functions as a highly potent and selective SMN2 splicing modifier.[6][10] Its mechanism is centered on direct interaction with the SMN2 pre-mRNA.

Studies have revealed that SMN-C2 and similar compounds bind to at least two sites on the SMN2 pre-mRNA transcript near exon 7.[6][10] One key binding site is the AGGAAG motif within exon 7 itself.[5][6] This binding induces a conformational change in the pre-mRNA structure, particularly at the intron 6/exon 7 junction.[5] This structural alteration facilitates the recruitment of positive splicing factors, such as FUBP1 and KHSRP, and enhances the binding of the U1 snRNP complex to the 5' splice site.[6][11][12] Concurrently, the binding of SMN-C2 can displace inhibitory proteins like hnRNP G, which normally promote exon 7 skipping.[10] The net effect is a stabilization of the spliceosome machinery on exon 7, leading to its inclusion in the mature mRNA transcript and subsequent translation into full-length, functional SMN protein.

Preclinical Data

The therapeutic potential of SMN-C2 and its analogs has been evaluated in both in vitro and in vivo models of SMA.

In Vitro Efficacy

Studies using fibroblasts derived from Type I SMA patients demonstrate a clear, concentration-dependent effect of SMN-C2 and its analog SMN-C3 on SMN2 splicing and protein expression.

Table 1: In Vitro Efficacy of SMN-C2 Analogs in SMA Type I Patient Fibroblasts

| Compound | Concentration (µM) | Outcome Metric | Result | Citation(s) |

|---|---|---|---|---|

| SMN-C1 | 1.0 | Full-Length SMN2 mRNA | Marked increase vs. control | [13] |

| SMN-C3 | 0.01 | Full-Length SMN2 mRNA | Noticeable increase | [13] |

| SMN-C3 | 0.1 | Full-Length SMN2 mRNA | Strong increase | [13] |

| SMN-C3 | 1.0 | Full-Length SMN2 mRNA | Maximum increase observed | [13] |

| SMN-C3 | 1.0 | SMN Protein Level (48h) | ~3-fold increase vs. control | [13] |

| SMN-C2/C3 | ~0.1 | Splicing Correction (EC50) | ~100 nM |[6] |

In Vivo Efficacy

The efficacy of SMN splicing modifiers is robustly tested in animal models that recapitulate the severe phenotype of SMA, such as the Δ7 mouse model.[14][15] These mice have the murine Smn gene knocked out and carry the human SMN2 gene, exhibiting severe motor deficits and a short lifespan.[16]

Table 2: Representative In Vivo Efficacy of SMN Splicing Modulators in SMA Mouse Models

| Model | Compound | Dosing | Key Outcomes | Citation(s) |

|---|---|---|---|---|

| Δ7 SMA Mouse | SMN-C3 (suboptimal dose) | Oral | - Increased survival into adulthood- Exhibited milder SMA phenotypes | [17] |

| Δ7 SMA Mouse | Branaplam | Oral, once-weekly | - Increased full-length SMN protein- Improved motor function- Increased survival | [2] |

| SMA Mouse Models | Risdiplam | Oral | - Increased functional SMN protein in CNS and peripheral tissues |[2] |

Experimental Protocols

A logical workflow is essential for evaluating novel splicing modulators like SMN-C2. The process begins with high-throughput in vitro screens to identify active compounds, followed by validation in patient-derived cells, and culminates in efficacy testing in established animal models.

Protocol: SMN2 mRNA Splicing Analysis in Patient Fibroblasts

Objective: To quantify the ratio of full-length (exon 7 included) to truncated (exon 7 skipped) SMN2 mRNA transcripts following treatment with SMN-C2.

-

Cell Culture: Plate fibroblasts from a Type I SMA patient (e.g., GM03813) in 6-well plates and culture until ~80% confluent.

-

Compound Treatment: Treat cells with a range of SMN-C2 concentrations (e.g., 0.01 µM to 10 µM) or a DMSO vehicle control for 24 hours.

-

RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA and assess purity via spectrophotometry (A260/A280).

-

Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher) and oligo(dT) primers.

-

Polymerase Chain Reaction (PCR): Perform PCR using primers that flank exon 7 of the SMN2 transcript. The forward and reverse primers will amplify both the full-length and the Δ7 splice variants.

-

Gel Electrophoresis: Resolve PCR products on a 2% agarose gel. The full-length transcript will appear as a larger band, and the Δ7 transcript will be a smaller band.

-

Quantification: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the percentage of exon 7 inclusion as: [Intensity of FL band / (Intensity of FL band + Intensity of Δ7 band)] * 100.

Protocol: SMN Protein Quantification by Western Blot

Objective: To measure the change in total SMN protein levels in cell lysates after SMN-C2 treatment.

-

Cell Culture and Treatment: Culture and treat SMA patient fibroblasts as described in Protocol 5.1, but extend the treatment duration to 48-72 hours to allow for protein translation and accumulation.

-

Protein Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer supplemented with protease inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of total protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for SMN protein (e.g., mouse anti-SMN) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Incubate with a loading control primary antibody (e.g., anti-Actin or anti-Tubulin) to normalize protein loading.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensity for SMN and the loading control. Normalize the SMN signal to the loading control signal for each sample. Calculate the fold-change relative to the vehicle-treated control.[13][18]

Protocol: In Vivo Efficacy Assessment in a Severe SMA Mouse Model

Objective: To evaluate the effect of orally administered SMN-C2 on survival, body weight, and motor function in the Δ7 SMA mouse model.[15]

-

Animal Model: Use the Δ7 SMA mouse model (Smn-/-, SMN2+/+, SMNΔ7+/+). Pups are typically genotyped within 24 hours of birth.[15]

-

Dosing: Begin daily oral administration of SMN-C2 (formulated in an appropriate vehicle) or vehicle control on postnatal day 1 (P1).

-

Survival Monitoring: Record the number of surviving pups daily. The primary endpoint is the median and maximum lifespan.

-

Body Weight: Measure the body weight of each pup daily.

-

Motor Function Assessment:

-

Righting Reflex (P3-P7): Place the pup on its back and record the time it takes to return to all four paws.

-

Grip Strength (P7 onwards): As applicable, measure forelimb grip strength using a grip strength meter.

-

-

Tissue Collection: At a predetermined endpoint or upon euthanasia, collect tissues such as the spinal cord, brain, and skeletal muscle.

-

Pharmacodynamic Analysis: Process the collected tissues to quantify full-length SMN2 mRNA (qRT-PCR) and SMN protein (Western Blot or ELISA/ECLIA) to confirm target engagement and correlate with phenotypic improvements.[19]

Conclusion and Future Directions

SMN-C2 represents a promising therapeutic candidate for Spinal Muscular Atrophy. As a small molecule SMN2 splicing modulator, it directly addresses the root cause of the disease by increasing the production of functional SMN protein. Preclinical data from in vitro and in vivo models strongly support its mechanism of action and demonstrate significant therapeutic potential. The ability to be administered orally offers a considerable advantage in a clinical setting.

Future research should focus on comprehensive preclinical toxicology and safety pharmacology studies, optimization of pharmacokinetic properties, and the evaluation of long-term efficacy and safety in animal models that represent milder forms of SMA.[17] These steps will be critical for advancing SMN-C2 into clinical development and potentially offering a new, effective, and accessible treatment for individuals living with SMA.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. What are SMN2 modulators and how do they work? [synapse.patsnap.com]

- 4. Therapeutic developments in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic strategies for spinal muscular atrophy: SMN and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of SMN Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spinal muscular atrophy - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Innovating spinal muscular atrophy models in the therapeutic era - PMC [pmc.ncbi.nlm.nih.gov]

- 15. psychogenics.com [psychogenics.com]

- 16. smafoundation.org [smafoundation.org]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: SMN-C2 Target Identification and Initial Validation

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document details the target identification and initial validation studies for SMN-C2, a small molecule modulator of SMN2 gene splicing for the potential treatment of Spinal Muscular Atrophy (SMA).

Executive Summary

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1] While the SMN1 gene is typically mutated or deleted in SMA patients, a nearly identical gene, SMN2, exists but predominantly produces a truncated, non-functional SMN protein due to the alternative splicing and exclusion of its seventh exon.[1][2] SMN-C2, a close analog of the approved drug Risdiplam (RG-7916), is a selective small molecule that modulates the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein.[1][3][4]

This guide outlines the mechanistic studies that identified the direct molecular target of SMN-C2 and the initial validation experiments confirming its mode of action. Chemical proteomic and genomic approaches revealed that SMN-C2 directly binds to a specific purine-rich motif on the SMN2 pre-mRNA.[5][6][7] This binding event induces a conformational change in the pre-mRNA, which in turn enhances the recruitment of key splicing regulatory proteins, Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[1][3][5][6][7] The formation of this ternary complex ultimately promotes the inclusion of exon 7, leading to increased levels of functional SMN protein.[1][3][5]

Target Identification: SMN2 Pre-mRNA

The primary cellular target of SMN-C2 was identified not as a protein, but as a specific RNA sequence within the SMN2 pre-mRNA.

Direct Binding to Exon 7

Initial hypotheses suggested that SMN-C2 could target either a specific RNA sequence near exon 7 or a splicing regulatory protein.[5] Chemical proteomic and genomic studies confirmed the former. SMN-C2 directly binds to a purine-rich AGGAAG motif located on exon 7 of the SMN2 pre-mRNA.[2][5][6][7] Further investigation identified the minimum required binding sequence as GAAGGAAGG.[6] This interaction is sequence-specific and forms the basis of the molecule's activity.

Mechanism of Action: A Ternary Complex

The binding of SMN-C2 to the SMN2 pre-mRNA is the initiating event in a cascade that corrects the splicing defect:

-

Conformational Change: SMN-C2 binding promotes a structural change in the pre-mRNA, specifically affecting two to three unpaired nucleotides at the junction between intron 6 and exon 7.[2][5][6][7]

-

Creation of a New Binding Surface: This conformational shift creates a new, functional binding surface on the RNA.[5][6][7]

-

Recruitment of Splicing Factors: The newly formed surface enhances the binding affinity for the splicing modulators FUBP1 and its homolog, KHSRP.[1][3][5][6][7]

-

Splicing Correction: The recruitment of these positive regulators to the SMN-C2/SMN2 pre-mRNA complex promotes the inclusion of exon 7 during the splicing process, leading to the production of full-length SMN mRNA.[3][5]

This mechanism highlights a sophisticated method of action where a small molecule acts as a molecular "glue," re-engineering an RNA structure to attract necessary cellular machinery.

Initial Validation Studies: Quantitative Data

Validation studies were conducted to quantify the binding affinity of SMN-C2 and its efficacy in cellular and animal models.

Binding Affinity

Fluorescence polarization assays were used to determine the dissociation constant (Kd) of SMN-C2 for various RNA sequences. The results confirmed specific and moderate affinity for the target motif.

| RNA Oligomer | Sequence Context | Binding Affinity (Kd) | Reference |

| Oligo-4 | Contains the target AGGAAG motif from exon 7 | 16 ± 2 µM | [5] |

| Oligo-7 | Contains a similar AAGGAG sequence at the 5'-splice site | 46 ± 3 µM | [5] |

| Other Oligos | Sequences flanking the target motif | >10-fold weaker affinity | [5] |

In Vitro & In Vivo Efficacy

SMN-C2 and its analogs demonstrated a significant ability to increase SMN protein levels in both patient-derived cells and mouse models of SMA.

| Model System | Compound/Dose | Outcome | Reference |

| Type 2 & 3 SMA Patient Cells | RG-7916 (analog) | ~2.5-fold increase in SMN protein levels in blood cells | [5] |

| SMA Patient iPS-derived Cells | SMN-C2 / SMN-C3 | Increased SMN protein levels | [8] |

| Δ7 SMA Mouse Model | SMN-C2 (20 mg/kg, daily) | Increased SMN protein in brain and spinal cord | [3] |

| SMA Mouse Model | SMN-C1/C2/C3 | Drastic increase in SMN protein in multiple tissues | [8] |

| SMA Mouse Model | SMN-C1/C2/C3 | Improved motor function and extended lifespan | [8] |

Key Experimental Protocols

The identification and validation of SMN-C2's target relied on a combination of chemical biology, proteomic, and molecular biology techniques.

Target ID via Photo-Cross-Linking Pull-Down Assay

This experiment was crucial for identifying the direct binding partners of SMN-C2 in a cellular context.

-

Objective: To isolate and identify molecules (RNA or protein) that directly bind to SMN-C2.

-

Methodology:

-

Probe Synthesis: A biotin-diazirine bifunctional probe, SMN-C2-BD , was synthesized. The diazirine group is a photo-activated cross-linker, and the biotin serves as a handle for affinity purification.[5]

-

Cell Lysate Incubation: The SMN-C2-BD probe was incubated with whole-cell lysates.[5][9]

-

UV Cross-Linking: The mixture was exposed to UV light, causing the diazirine group to form a covalent bond with any molecule in close proximity (i.e., a direct binding partner).[9]

-

Affinity Purification: The lysate was passed over streptavidin-coated beads, which capture the biotin-tagged probe and any cross-linked molecules.[9]

-

Elution and Analysis: The captured molecules were eluted, and the bound RNA was extracted, transcribed to DNA, and sequenced to identify the binding motif.[5][9] A parallel proteomic analysis was used to identify protein co-factors like FUBP1.[5]

-

Binding Affinity via Fluorescence Polarization (FP) Assay

-

Objective: To quantify the binding affinity between SMN-C2 and specific RNA sequences.

-

Methodology:

-

Reagents: A version of SMN-C2 containing a coumarin fluorophore was used.[5] A series of synthetic 15-nucleotide RNA oligomers (15-mers) covering exon 7 and adjacent intron regions were synthesized.[5]

-

Assay Principle: FP measures the tumbling rate of a fluorescent molecule. Small molecules (like free SMN-C2) tumble rapidly, resulting in low polarization. When bound to a larger molecule (like an RNA 15-mer), the complex tumbles more slowly, increasing the polarization of the emitted light.

-

Procedure: A fixed concentration of fluorescent SMN-C2 was titrated with increasing concentrations of each RNA oligomer.

-

Data Analysis: The change in fluorescence polarization was measured at each concentration point and plotted against the RNA concentration. The data was then fit to a binding isotherm to calculate the dissociation constant (Kd).[5]

-

RNA Structure Analysis via SHAPE

-

Objective: To determine if SMN-C2 binding alters the secondary structure of the SMN2 pre-mRNA.

-

Methodology:

-

SHAPE Reagent: The Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) method utilizes a reagent (e.g., NAI) that acylates the 2'-hydroxyl group of flexible (unpaired) nucleotides in an RNA sequence.[5]

-

Treatment: SMN2 pre-mRNA was treated with the SHAPE reagent in the presence and absence of SMN-C2.

-

Primer Extension: Reverse transcription was performed using a fluorescently labeled primer. The reverse transcriptase enzyme stops or pauses at sites of modification.

-